molecular formula C9H12ClNO2S B1456148 (3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride CAS No. 1864003-38-2

(3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride

Cat. No. B1456148
M. Wt: 233.72 g/mol
InChI Key: GVSBLQBHDFDDJO-LEUCUCNGSA-N
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Description

The compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid . Pyrrolidine carboxylic acids are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride”, consists of a pyrrolidine ring with various functional groups attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as density, boiling point, and molar refractivity can be found .

Scientific Research Applications

Aurora Kinase Inhibition

  • Application : This compound has been studied for its potential in treating cancer by inhibiting Aurora A, an enzyme implicated in the proliferation of cancer cells. The structurally related compounds demonstrate the broad potential of this class in oncological research.
    • Source: (ロバート ヘンリー,ジェームズ, 2006)

Antioxidant Activity

  • Application : Derivatives of this compound have been synthesized and evaluated for their antioxidant activity. Some compounds have shown potent antioxidant properties, outperforming known antioxidants like ascorbic acid and vitamin C in certain assays.
    • Source: (I. Tumosienė et al., 2019)

Structural Diversity and Chemical Synthesis

  • Application : The compound and its derivatives are used as starting materials in various alkylation and ring closure reactions, yielding a diverse library of structurally complex and potentially bioactive compounds.

Amidation of Carboxylic Acids

  • Application : Related compounds are utilized in the amidation of carboxylic acids, a fundamental reaction in organic synthesis that forms amide bonds, which are prevalent in many bioactive molecules and pharmaceuticals.

Influenza Neuraminidase Inhibition

  • Application : Structurally similar compounds have been developed as potent inhibitors of influenza neuraminidase, demonstrating the potential therapeutic applications of this class of compounds in antiviral treatments.

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the compound for detailed safety information .

Future Directions

The future directions for research and development involving “(3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride” would depend on its potential applications. Given its structural similarity to other biologically active compounds, it could be of interest in the development of new pharmaceuticals or other chemical products .

properties

IUPAC Name

(3R,4R)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8;/h1-3,6-7,10H,4-5H2,(H,11,12);1H/t6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSBLQBHDFDDJO-LEUCUCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
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(3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
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(3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
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(3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 5
(3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 6
(3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride

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